molecular formula C23H25ClN4O2 B2429840 N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251556-67-8

N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No. B2429840
CAS RN: 1251556-67-8
M. Wt: 424.93
InChI Key: QMCIJCKQKACPFE-UHFFFAOYSA-N
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Description

The compound “N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a chloro-substituted methylphenyl group, a p-tolyl group, a 1,2,4-oxadiazole ring, and a piperidine ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The 1,2,4-oxadiazole ring and the piperidine ring are both heterocyclic structures, which can have interesting electronic properties. The chloro-substituted methylphenyl and p-tolyl groups are both aromatic structures, which can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions. The heterocyclic rings might also undergo reactions depending on their electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, and its melting and boiling points would depend on its molecular weight and intermolecular forces .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Modified Aza Heterocycles : The study by Tyrkov (2006) discusses the synthesis of various aza heterocycles, including compounds similar to the chemical , which have applications in developing new chemical entities with potential pharmacological properties. (Tyrkov, 2006)

  • Characterization and Spectral Analysis : Research by Khalid et al. (2016) on N-substituted derivatives of similar compounds, which includes detailed spectral analysis (NMR, IR, mass spectral data), contributes to understanding the chemical structure and properties of such compounds. (Khalid et al., 2016)

Biological Activities

  • Antibacterial Potential : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, which showed considerable antibacterial activity against various strains, suggesting potential use in developing new antibacterial agents. (Iqbal et al., 2017)

  • Cancer Research : A study by Vinayak et al. (2014) on novel acetamide derivatives of 1,3,4-oxadiazole showed cytotoxicity against various cancer cell lines, indicating their potential use in cancer research. (Vinayak et al., 2014)

  • Anti-Inflammatory Activity : Research by Sunder & Maleraju (2013) on derivatives of a similar compound demonstrated significant anti-inflammatory activity, suggesting applications in the development of anti-inflammatory drugs. (Sunder & Maleraju, 2013)

Novel Synthetic Pathways

  • Development of Synthetic Methods : Research by Qi et al. (2014) on anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which are structurally related to the compound , provides insights into novel synthetic pathways that could be applicable in the synthesis of related compounds. (Qi et al., 2014)

  • Chemical Analysis and Computational Studies : The study by Faheem (2018) involving computational and pharmacological evaluation of oxadiazole and pyrazole derivatives, provides valuable insights into the structural analysis and potential biological applications of such compounds. (Faheem, 2018)

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity and explore its potential use in medical or pharmaceutical applications .

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-15-3-6-17(7-4-15)22-26-23(30-27-22)18-9-11-28(12-10-18)14-21(29)25-20-13-19(24)8-5-16(20)2/h3-8,13,18H,9-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCIJCKQKACPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

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